molecular formula C7H5HgNS B098795 Phenyl(thiocyanato)mercury CAS No. 16751-55-6

Phenyl(thiocyanato)mercury

Cat. No.: B098795
CAS No.: 16751-55-6
M. Wt: 335.78 g/mol
InChI Key: JWXGYJZBVAELOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(thiocyanato)mercury is an organomercury compound characterized by a phenyl group (C₆H₅) and a thiocyanate ligand (SCN⁻) bonded to a central mercury(II) ion. Organomercury compounds are historically significant in catalysis, preservatives, and crystallography, though their use is now restricted due to high toxicity .

Properties

CAS No.

16751-55-6

Molecular Formula

C7H5HgNS

Molecular Weight

335.78 g/mol

IUPAC Name

phenyl(thiocyanato)mercury

InChI

InChI=1S/C6H5.CHNS.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;3H;/q;;+1/p-1

InChI Key

JWXGYJZBVAELOL-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[Hg]SC#N

Canonical SMILES

C1=CC=C(C=C1)[Hg]SC#N

Synonyms

Phenylmercuric thiocyanate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physical/Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Ligands/Anions Coordination Geometry Notable Applications
Phenyl(thiocyanato)mercury C₆H₅HgSCN (inferred) ~337.7 (calculated) Phenyl, SCN⁻ Linear (Hg²⁺ typical) Research reagent, coordination chemistry
Phenylmercuric chloride C₆H₅ClHg 313.15 Phenyl, Cl⁻ Linear Fungicide, antimicrobial agent
Phenylmercuric acetate C₈H₈HgO₂ 336.73 Phenyl, CH₃COO⁻ Linear Preservative, pesticide
Diphenyl mercury Hg(C₆H₅)₂ 354.80 Two phenyl groups Linear Catalyst precursor, reference standard
Mercury(II) thiocyanate Hg(SCN)₂ 316.76 Two SCN⁻ Linear/polymeric Colorimetric chloride detection

Notes:

  • Mercury(II) typically adopts a linear geometry in organomercury compounds due to its +2 oxidation state and sp hybridization .
  • Thiocyanato ligands (SCN⁻) exhibit ambidentate behavior, bonding via sulfur or nitrogen, which influences reactivity and crystal packing .

Key Findings :

  • Toxicity Mechanisms : Mercury compounds disrupt enzymatic processes by binding to sulfhydryl (-SH) groups in proteins and DNA . Thiocyanato ligands may exacerbate toxicity through cyanide liberation under acidic conditions .
  • Environmental Impact : Mercury persists in ecosystems, with urban dust studies highlighting its accumulation as particle-bound inclusions .

Research and Industrial Relevance

  • Crystallography : Mercury derivatives like dipotassium tetrakis(thiocyanato)platinate(II) are used in phasing protein structures due to heavy-atom effects .
  • Legacy Uses: Phenylmercuric nitrate (CAS 62-38-4) was historically employed in latex paints and pharmaceuticals but is now replaced by less toxic alternatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.